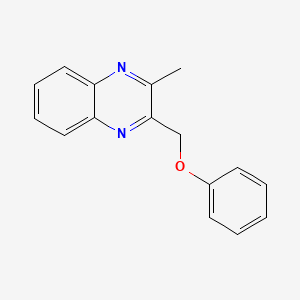

2-Methyl-3-(phenoxymethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(phenoxymethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-16(11-19-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIQMKMMKYAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 2 Methyl 3 Phenoxymethyl Quinoxaline Scaffolds

Oxidative Reactions of Quinoxaline (B1680401) Nuclei

The nitrogen atoms of the pyrazine (B50134) ring within the quinoxaline nucleus are susceptible to oxidation, a fundamental transformation that significantly alters the electronic properties and reactivity of the scaffold. This reaction typically yields the corresponding N-oxides and di-N-oxides. The oxidation of 2-methylquinoxaline (B147225) derivatives can be achieved using various oxidizing agents.

Commonly employed reagents for this transformation include peracids, such as peroxyacetic acid or m-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst. The reaction can be controlled to selectively produce the mono-N-oxide or the 1,4-di-N-oxide. For instance, the oxidation of a 2-methylquinoxaline scaffold with a peracid can afford the corresponding quinoxaline 1,4-di-N-oxide. sapub.org Biocatalytic methods have also been developed; for example, the fungus Absidia repens can oxidize 2-methylquinoxaline to 2-quinoxalinecarboxylic acid, showcasing an alternative to chemical oxidation. acs.org The formation of N-oxides, particularly quinoxaline 1,4-di-N-oxides (QdNOs), enhances the electrophilicity of the quinoxaline ring, making it more susceptible to nucleophilic attack. This increased reactivity is a cornerstone of further derivatization strategies.

Table 1: Oxidative Reactions of the Quinoxaline Nucleus

| Oxidizing Agent | Substrate Type | Product |

|---|---|---|

| Peroxyacetic Acid | 2-Methylquinoxaline | 2-Methylquinoxaline-1-oxide / 1,4-dioxide |

| Hydrogen Peroxide/Acid | 2-Methylquinoxaline | 2-Methylquinoxaline-1-oxide / 1,4-dioxide |

| m-CPBA | 2-Methylquinoxaline | 2-Methylquinoxaline-1,4-dioxide |

| Absidia repens | 2-Methylquinoxaline | 2-Quinoxalinecarboxylic Acid acs.org |

Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic substitution reactions, which are a primary method for introducing functional diversity. wikipedia.org This reactivity can be exploited both for the synthesis of the 2-Methyl-3-(phenoxymethyl)quinoxaline scaffold and for its subsequent modification.

The title compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, 2-chloro-3-methylquinoxaline (B189447), reacts with a phenoxide nucleophile (e.g., sodium phenoxide) to displace the chlorine atom, forming the desired ether linkage. nih.gov This approach is versatile, as substituted phenoxides can be used to generate a library of derivatives with modified phenoxy groups. Research has detailed the reaction of 2-chloro-3-methylquinoxaline with various nucleophiles, including aromatic amines, to form 2-arylamino-3-methylquinoxalines. nih.gov

Once formed, the this compound scaffold can undergo further nucleophilic substitution, particularly if the ring is activated. Activation is often achieved by N-oxidation of the quinoxaline core, which significantly enhances the ring's electrophilicity. rsc.orgresearchgate.net This allows for the introduction of a variety of substituents through reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, using carbanions as nucleophiles to functionalize the benzene (B151609) portion of the ring system. rsc.org

Table 2: Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product Example |

|---|---|---|

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-((3-Methylquinoxalin-2-yl)oxy)benzaldehyde nih.gov |

| 2-Chloro-3-methylquinoxaline | 4-Aminophenol | 4-((3-Methylquinoxalin-2-yl)oxy)aniline nih.gov |

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | 2-Arylamino-3-methylquinoxalines nih.gov |

| Quinoxaline N-oxide | Carbanions (e.g., from nitriles) | Cyanoalkyl-substituted quinoxalines rsc.orgresearchgate.net |

| 2,3-Dichloroquinoxaline | Sodium Acetylide | 2,3-Bis(1-hydroxyethyl)quinoxaline byu.edu |

Chemical Modifications Involving the C-2 Methyl Group

The methyl group at the C-2 position of the quinoxaline ring is not an inert substituent. Its protons are acidic enough to be removed by a base, allowing the methyl group to participate in a variety of condensation and functionalization reactions. This reactivity provides a powerful tool for extending the molecular framework.

One of the most common transformations is the condensation reaction with aldehydes. For example, 2-methylquinoxaline can react with chloral (B1216628) in a condensation reaction to yield 2-(3,3,3-trichloro-1-propenyl)quinoxaline. byu.edu This product can be further manipulated; for instance, hydrolysis with sodium hydroxide (B78521) leads to the formation of β-(2-quinoxalyl)acrylic acid. byu.edu Similarly, condensation reactions have been performed between 2-methyl quinoxaline-1,4-dioxide derivatives and aldehydes like 4,4'-biphenyl carboxaldehyde. journalajocs.com

Another key reaction is side-chain halogenation. The methyl group can be brominated to form a bromomethyl derivative, which is a highly versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of various functional groups. The oxidation of the methyl group to a carboxylic acid is also a known transformation, which can be achieved through chemical or biocatalytic means. acs.orgyoutube.com

Table 3: Reactions of the C-2 Methyl Group

| Reagent | Substrate | Product Type |

|---|---|---|

| Aldehydes (e.g., Chloral) | 2-Methylquinoxaline | Styryl/Propenyl-quinoxaline derivative byu.edu |

| Aromatic Aldehydes | 3-Methylquinoxalin-2(1H)-one | 3-(Substituted styryl)-2(1H)-quinoxalinone sapub.org |

| Bromine | 3-Methylquinoxalin-2(1H)-one | 3-Bromomethyl-2(1H)-quinoxalinone |

| Sodium Hydroxide (Hydrolysis) | 2-(3,3,3-Trichloro-1-propenyl)quinoxaline | β-(2-Quinoxalyl)acrylic acid byu.edu |

| Oxidizing Agents (e.g., KMnO₄) | 2-Methylquinoxaline | 2-Quinoxalinecarboxylic acid youtube.com |

Intramolecular and Intermolecular Cyclization Reactions of Quinoxaline Precursors

The construction of the quinoxaline ring system itself is most commonly achieved through cyclization reactions. These strategies are fundamental to synthesizing the this compound core and its fused analogues.

The most prevalent intermolecular cyclization is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govwikipedia.org For the synthesis of this compound, the required precursors would be o-phenylenediamine and 1-phenoxybutane-2,3-dione. This method is highly versatile, as the use of substituted o-phenylenediamines or modified dicarbonyl compounds allows for the direct installation of various functional groups onto the quinoxaline scaffold. organic-chemistry.org Alternative intermolecular approaches include the reaction of o-phenylenediamines with α-haloketones or ynones. thieme-connect.comnih.gov

Intramolecular cyclization reactions are also a powerful tool. nih.gov One notable method is the Pictet-Spengler reaction, which can be adapted for the synthesis of fused quinoxaline systems like pyrrolo[1,2-a]quinoxalines. rsc.orgnih.govjk-sci.comwikipedia.org This reaction typically involves the cyclization of a precursor like 1-(2-aminophenyl)pyrrole with an aldehyde. nih.govrsc.org Other intramolecular strategies include the iron-catalyzed cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes acs.org and cascade reactions of β-enamino diketones with o-phenylenediamine. acs.org These methods often lead to complex, polycyclic quinoxaline-containing structures.

Table 4: Cyclization Strategies for Quinoxaline Synthesis

| Reaction Type | Precursors | Product Type |

|---|---|---|

| Intermolecular Condensation | o-Phenylenediamine + 1,2-Dicarbonyl compound | Substituted Quinoxaline nih.govwikipedia.org |

| Intermolecular Cyclization | o-Phenylenediamine + α-Haloketone | Substituted Quinoxaline nih.gov |

| Intermolecular Cyclization | o-Phenylenediamine + Ynone | Substituted Quinoxaline nih.gov |

| Pictet-Spengler Reaction | 1-(2-Aminophenyl)pyrrole + Aldehyde | Pyrrolo[1,2-a]quinoxaline nih.govrsc.org |

| Intramolecular C-N Cyclization | 1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oxime | Pyrrolo[1,2-a]quinoxaline acs.org |

| Intermolecular Annulation | o-Phenylenediamine + Ketene | Fused Quinoxaline (e.g., Pyrimido[1,6-a]quinoxaline) nih.gov |

Construction of Hybrid Molecular Architectures Incorporating Quinoxaline Moieties

A prominent strategy in modern drug discovery and materials science is the creation of hybrid molecules, where two or more distinct pharmacophores or functional units are covalently linked to generate a new entity with enhanced or novel properties. The this compound scaffold serves as an excellent building block for such constructions.

Molecular hybridization often involves linking the quinoxaline core to other heterocyclic systems known for their biological activities. For example, quinoxaline has been hybridized with 1,3,4-oxadiazole (B1194373) nih.govtandfonline.commdpi.comnih.govresearchgate.net and 1,2,4-triazole (B32235) moieties. nih.govnajah.eduacs.orgnih.gov These hybrids are often synthesized by preparing a quinoxaline derivative with a reactive handle (e.g., an acid hydrazide or an alkyne) which can then be used to build or attach the second heterocyclic ring. For instance, a quinoxaline-triazole hybrid can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") between a propargylated quinoxaline precursor and an appropriate azide. nih.govacs.org

These strategies aim to create conjugates that can interact with multiple biological targets or combine different functionalities. The synthesis of quinoxaline-1,3,4-oxadiazole-amide hybrids has been reported as a method to combine three bioactive pharmacophores into a single molecule. tandfonline.com The result is a library of complex molecules with diverse structures derived from the foundational quinoxaline scaffold. nih.govnih.gov

Table 5: Examples of Quinoxaline-Based Hybrid Architectures

| Hybrid Type | Synthetic Strategy | Linked Moiety |

|---|---|---|

| Quinoxaline-1,3,4-Oxadiazole | Cyclization of quinoxaline-hydrazide with a carboxylic acid | 1,3,4-Oxadiazole nih.govmdpi.comnih.gov |

| Quinoxaline-Triazole | Azide-Alkyne Cycloaddition ("Click Chemistry") | 1,2,3-Triazole nih.govnajah.eduacs.org |

| Quinoxaline-Amide Conjugates | Amide coupling (e.g., using EDCI/HOBt) | Substituted Amides tandfonline.com |

| Fused Polycyclic Systems | Intramolecular Cyclization (e.g., Pictet-Spengler) | Pyrrole, Indole rsc.orgacs.org |

| Fused Polycyclic Systems | Intermolecular Trapping of Ketenes | Pyrimidine nih.gov |

Biological and Pharmacological Profile

Documented Biological Activities

While there is no specific data on the biological activities of 2-Methyl-3-(phenoxymethyl)quinoxaline, research on analogous compounds suggests potential areas of interest. Derivatives of 3-phenoxymethyl-quinoxalin-2-one have been investigated for their ability to potentiate the activity of anticancer drugs in multidrug-resistant cell lines. nih.gov Furthermore, various quinoxaline (B1680401) derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov Therefore, it is plausible that this compound could exhibit some of these properties.

Computational and Theoretical Investigations of 2 Methyl 3 Phenoxymethyl Quinoxaline Structures

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Current time information in Miami, FL, US. It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of 2-Methyl-3-(phenoxymethyl)quinoxaline, DFT would be used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization.

This optimization is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. Functionals like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used in conjunction with a basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)) that describes the atomic orbitals. The result of this process is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state conformation. Studies on related quinoxaline (B1680401) derivatives have successfully employed DFT to achieve good agreement between calculated and experimental structures.

Table 1: Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Calculated Value |

|---|---|

| Bond Length (Å) | Specific data not available in published literature |

| Bond Angle (°) | Specific data not available in published literature |

| Dihedral Angle (°) | Specific data not available in published literature |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal its kinetic stability and the regions of the molecule most likely to be involved in electron transfer processes.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Specific data not available in published literature |

| E(LUMO) | Specific data not available in published literature |

| Energy Gap (ΔE) | Specific data not available in published literature |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, an MEP map would identify the electron-rich areas, likely around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the phenoxymethyl (B101242) group, as potential sites for electrophilic interaction. Conversely, it would highlight electron-deficient regions, such as the hydrogen atoms, as sites prone to nucleophilic interaction. This analysis provides a clear, intuitive picture of the molecule's charge distribution and its implications for chemical reactivity.

Theoretical Vibrational Spectroscopy and Normal Mode Analysis

Theoretical vibrational spectroscopy involves calculating the vibrational frequencies of a molecule and the corresponding motions of the atoms, known as normal modes. These calculations are often performed using DFT methods to predict the infrared (IR) and Raman spectra of a compound. Each calculated frequency corresponds to a specific type of molecular vibration, such as stretching, bending, or twisting of chemical bonds.

By analyzing the Potential Energy Distribution (PED), each normal mode can be assigned to specific functional groups within the molecule. For this compound, this would involve identifying the characteristic stretching frequencies for C-H bonds in the methyl and aromatic groups, C=N and C=C bonds in the quinoxaline ring, and C-O ether linkages. Comparing these theoretical spectra with experimentally obtained spectra is a powerful method for structural confirmation.

Table 3: Selected Theoretical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) Aromatic | Specific data not available in published literature | Aromatic C-H stretching |

| ν(C-H) Methyl | Specific data not available in published literature | Methyl C-H stretching |

| ν(C=N) | Specific data not available in published literature | Quinoxaline ring C=N stretching |

| ν(C-O-C) | Specific data not available in published literature | Ether C-O-C asymmetric stretching |

Molecular Modeling and Simulation Approaches

Beyond quantum calculations on a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its biological environment, which is crucial for drug design and development.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

In a hypothetical docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a specific protein target. The simulation would explore various conformations and orientations of the ligand within the binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the protein's amino acid residues. Such studies are fundamental in structure-based drug design, providing insights into the potential biological activity of the compound. For instance, various quinoxaline derivatives have been investigated as potential inhibitors of specific enzymes through molecular docking.

Table 4: Molecular Docking Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| Target Protein | Specific data not available in published literature |

| Binding Energy (kcal/mol) | Specific data not available in published literature |

| Key Interacting Residues | Specific data not available in published literature |

| Hydrogen Bond Interactions | Specific data not available in published literature |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The preclinical assessment of a drug candidate's ADMET profile is vital to identify potential liabilities and reduce late-stage attrition. For quinoxaline derivatives, various in silico models are employed to predict these properties. While specific ADMET data for this compound is not extensively detailed in publicly available literature, studies on closely related 3-methylquinoxaline derivatives provide valuable insights into the expected behavior of this class of compounds. rsc.org

In silico ADMET predictions for new series of 3-methylquinoxaline-based derivatives have revealed acceptable drug-likeness profiles. rsc.org For instance, investigations into similar quinoxaline structures have shown favorable predictions for properties such as gastrointestinal absorption and blood-brain barrier penetration. mdpi.com One study on novel quinoxalinone and quinazolinone derivatives highlighted that in silico ADMET studies predicted high Caco-2 permeability and human intestinal absorption (%HIA), with low blood-brain barrier permeability and no hepatotoxicity for the most active compounds. nih.gov These findings suggest that quinoxaline derivatives can be tailored to exhibit desirable pharmacokinetic properties.

A general ADMET analysis for a promising anxiolytic quinoxaline derivative, compound 2b, predicted good gastrointestinal absorption but poor blood-brain barrier permeation. mdpi.com It also passed PAINS (Pan Assay Interference Compounds) and Egan's BOILED-Egg model checks, indicating a good starting point for further drug development. mdpi.com Such computational tools are instrumental in the early stages of drug discovery to prioritize candidates for synthesis and further testing. nih.gov

Table 1: Representative In Silico ADMET Predictions for Selected Quinoxaline Derivatives

| Property | Predicted Value/Classification | Reference |

| Human Intestinal Absorption | High | nih.gov |

| Caco-2 Permeability | High | nih.gov |

| Blood-Brain Barrier Permeability | Low / Poor | mdpi.comnih.gov |

| Hepatotoxicity | Zero | nih.gov |

| Oral Toxicity Class | Class IV | mdpi.com |

Note: This table represents typical predicted values for related quinoxaline derivatives and not specifically for this compound, as detailed data for this exact compound is not available in the cited sources.

Computational Assessment of Drug-Likeness Parameters

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. Lipinski's "rule of five" is a widely used guideline for this assessment. Computational tools like Swiss-ADME are often employed to calculate these parameters. semanticscholar.org

Studies on various quinoxaline derivatives consistently demonstrate their potential to adhere to these rules. For instance, research on a series of chiral thioureas showed that the synthesized compounds generally had molecular weights under 500, a logP below 5, and acceptable numbers of hydrogen bond donors and acceptors, aligning with Lipinski's criteria. nih.gov Similarly, an analysis of novel quinoxaline-based VEGFR-2 inhibitors indicated that most of the synthesized compounds displayed acceptable drug-likeness values. rsc.org

The bioavailability radar, a graphical representation of drug-likeness, generated by the Swiss-ADME tool for certain quinoxaline derivatives, has shown that key parameters often fall within the desired ranges. researchgate.net This indicates a high probability of good oral bioavailability for compounds within this chemical family.

Table 2: Calculated Drug-Likeness Parameters for a Representative Quinoxaline Derivative

| Parameter | Value | Lipinski's Rule |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| Log P (octanol/water partition coefficient) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

| Number of Rotatable Bonds | < 10 | ≤ 10 |

Studies on Solvatochromic Shifts and Dipole Moments

Solvatochromism, the change in the position of a molecule's UV-visible absorption or emission spectra with a change in solvent polarity, provides insights into the electronic structure and intermolecular interactions of a compound. The dipole moment, a measure of the separation of positive and negative charges in a molecule, is a key factor influencing these interactions.

For benzo-[f]-quinolinium methylids, it was found that the dipole moment in the first excited state was significantly larger than in the ground state, indicating a substantial intramolecular charge transfer (ICT) upon excitation. researchgate.net The dipole moment was also observed to increase in more polar solvents due to stronger intermolecular interactions. researchgate.net Quantum chemical calculations are often used to complement experimental data, helping to understand the relationship between molecular structure, electronic transitions, and the resulting dipole moments. researchgate.net Theoretical studies on other quinoxaline derivatives, such as 2,3-di-(2-thienyl)quinoxaline, have also involved calculations of frontier molecular orbitals (HOMO and LUMO) to understand their electronic properties. nih.gov

Advanced Research Applications and Design Principles for 2 Methyl 3 Phenoxymethyl Quinoxaline Scaffolds

Structure-Activity Relationship (SAR) Methodologies in Chemical Biology Design

The biological activities of quinoxaline (B1680401) derivatives are highly dependent on the nature and position of their substituents. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific biological targets. For the 2-Methyl-3-(phenoxymethyl)quinoxaline scaffold, SAR exploration involves systematically modifying the methyl, phenyl, and quinoxaline core components to enhance potency and selectivity. General SAR principles for quinoxalines indicate that small hydrophobic substituents at the 3-position can be effective for maintaining activity against resistant biological targets. nih.gov

Key structural features of the this compound scaffold available for modification include:

The Quinoxaline Core: Substitution on the benzene (B151609) ring portion of the quinoxaline nucleus can modulate electronic properties and bioavailability.

The C2-Methyl Group: This group can be replaced with other alkyl or aryl groups to probe steric and electronic requirements in a target's binding pocket.

The C3-Phenoxymethyl Group: The ether linkage, the length of the linker, and substitution on the terminal phenyl ring are all critical points for modification to fine-tune interactions. mdpi.com

Table 1: General SAR Principles for Quinoxaline Derivatives

| Structural Position | Modification Strategy | Potential Impact on Activity |

|---|---|---|

| Quinoxaline Ring | Introduction of electron-withdrawing or -donating groups. | Modulates electronic properties, influencing target binding and pharmacokinetics. mdpi.com |

| C2-Position | Varying the alkyl substituent (e.g., methyl to ethyl). | Probes steric tolerance within the target's active site. |

| C3-Linker | Altering the linker type (e.g., ether, amine, sulfonyl). | Significantly impacts activity; O-linkers and N-linkers show different effects. mdpi.com |

| Terminal Phenyl Ring | Substitution with various functional groups (e.g., halogens, methoxy). | Influences hydrophobic and electronic interactions with the target protein. |

Optimizing the molecular interactions of a ligand like this compound with its biological target is a key goal of rational drug design. The quinoxaline nucleus itself can participate in π-stacking and hydrophobic interactions within a protein's active site. researchgate.net The design process focuses on leveraging and enhancing these interactions.

For the this compound scaffold, optimization strategies include:

Enhancing Hydrophobic Interactions: The phenyl ring of the phenoxymethyl (B101242) group provides a key interaction point. Modifying this ring with lipophilic substituents can increase van der Waals contacts and improve binding affinity.

Introducing Hydrogen Bond Donors/Acceptors: While the parent scaffold lacks strong hydrogen bond donors, strategic placement of hydroxyl or amino groups on the phenyl ring can introduce new, favorable interactions with polar residues in a binding site. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

Conformational Locking: The flexibility of the phenoxymethyl linker can be constrained through cyclization or the introduction of bulky groups to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. Noncovalent conformational locks, such as S···N interactions, have been used to improve the planarity of quinoxaline-based materials, a principle applicable to biological ligands. mdpi.comnih.gov

The quinoxaline scaffold is a component of molecules designed to target various biomolecular pathways, including those involved in cancer and viral infections. nih.govacs.org The rational design of ligands based on this compound for a specific pathway involves identifying a key protein target and tailoring the scaffold to fit its binding site.

Computational methods such as molecular docking are instrumental in this process. nih.gov For instance, if targeting a kinase, the quinoxaline core could be positioned to interact with the hinge region of the ATP-binding pocket. The phenoxymethyl group would then be directed toward the solvent-exposed region, where modifications can be made to improve selectivity and physical properties without disrupting the core binding interactions. Similarly, in designing antivirals, the scaffold can be optimized to bind to critical viral enzymes like proteases or reverse transcriptase. nih.gov Docking studies on quinoxaline derivatives have revealed that they can establish significant binding affinity toward viral proteases. nih.gov

Research in Organic Materials Science and Optoelectronics

Quinoxaline derivatives are a significant class of materials in organic electronics due to their inherent electron-deficient nature, which makes them excellent electron-transporting materials (ETMs). nih.govresearchgate.netnih.gov The fusion of a benzene ring and a pyrazine (B50134) ring results in a π-conjugated system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance and transport of electrons. nih.govbeilstein-journals.org This property is central to their use in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govresearchgate.net

The this compound structure is a foundational block for creating advanced ETMs. The quinoxaline core serves as the electron-accepting unit (A), which can be combined with electron-donating (D) moieties to create D-A type systems with tunable electronic properties. researchgate.net

Key design principles for developing ETMs from this scaffold include:

Energy Level Tuning: The LUMO energy level can be precisely controlled by introducing electron-withdrawing groups onto the quinoxaline or phenyl rings. nih.gov This allows for better energy-level alignment with other materials in an electronic device, improving charge injection and transport efficiency.

Molecular Stacking: The planarity and intermolecular interactions of the molecules are critical for efficient charge transport in the solid state. The phenoxymethyl group influences how the molecules pack, which can be engineered to promote favorable π-π stacking between the quinoxaline cores.

Solubility and Processability: The synthesis can be adapted to include solubilizing side chains, such as long alkyl groups, on the phenyl ring. This improves the material's processability for device fabrication without negatively impacting its electronic properties.

The quinoxaline scaffold is a versatile platform for building chromophores for chemical sensors. researchgate.net These sensors often operate based on changes in fluorescence or color upon binding to a specific analyte. The design of such chromophores frequently involves creating an intramolecular charge transfer (ICT) system.

For the this compound scaffold, a sensing chromophore could be developed by:

Introducing a Donor Group: An electron-donating group, such as an amine or methoxy (B1213986) group, could be added to the terminal phenyl ring. This creates a "push-pull" or D-A system where the phenoxy-quinoxaline unit acts as the acceptor.

Incorporating a Binding Site: A receptor unit specific for an analyte (e.g., a metal ion or a small molecule) can be attached to the chromophore.

Sensing Mechanism: The binding of the analyte to the receptor modulates the ICT process, leading to a detectable change in the absorption or emission spectrum (e.g., a fluorescence "turn-on" or "turn-off" response). The quinoxaline core's inherent fluorescence and electron-accepting ability make it an excellent foundation for such sensors. researchgate.net

Methodologies for Investigating Drug Resistance Modulation at a Molecular Level

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein. One promising strategy is to co-administer anticancer drugs with agents that can inhibit these pumps or otherwise modulate resistance. Quinoxaline derivatives have been investigated for this purpose.

Research on compounds structurally related to this compound has demonstrated their ability to potentiate the antiproliferative activity of conventional anticancer drugs in resistant cell lines. The primary methodology for investigating this at a molecular level involves in vitro cell-based assays.

The typical experimental workflow includes:

Cell Line Selection: Utilizing a panel of cancer cell lines, including a drug-sensitive parental line (e.g., KB) and its MDR counterpart that overexpresses an efflux pump.

Cytotoxicity Assays: Determining the concentration of the quinoxaline derivative that inhibits cell growth by 50% (IC50) to ensure that observed effects are not due to the compound's own toxicity at the tested concentrations.

Potentiation Assays: Treating the MDR cell lines with a fixed, non-toxic concentration of the quinoxaline derivative in combination with a known anticancer drug (e.g., doxorubicin, vincristine). The reduction in the IC50 of the anticancer drug in the presence of the quinoxaline derivative is measured.

Mechanism of Action Studies: Investigating how the compound modulates resistance, for example, by using fluorescent substrates of efflux pumps (like rhodamine 123) to see if the quinoxaline derivative increases its intracellular accumulation.

Table 2: Example Data on Potentiation of Doxorubicin Activity by a Quinoxaline Derivative in a Resistant Cell Line

| Cell Line | Treatment | Doxorubicin IC50 (μM) | Potentiation Factor |

|---|---|---|---|

| KB (Wild Type) | Doxorubicin alone | 0.03 | N/A |

| KB (MDR) | Doxorubicin alone | 1.20 | N/A |

| KB (MDR) | Doxorubicin + Quinoxaline Derivative | 0.08 | 15x |

Note: Data is illustrative, based on findings for structurally related 3-phenoxymethyl-quinoxaline derivatives, and demonstrates the methodological approach.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-3-(phenoxymethyl)quinoxaline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with glyoxylic acid derivatives or functionalization of preformed quinoxaline scaffolds. For example, highlights recent advances in quinoxaline synthesis, such as using 1,2-diketones or nucleophilic substitution reactions. Optimization strategies include adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acid/base conditions). emphasizes the role of vinylation reactions with alkynenitriles to introduce phenoxymethyl groups. Reaction progress should be monitored via TLC or HPLC, and purity confirmed by NMR and mass spectrometry .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and detail the use of SHELX programs (e.g., SHELXL for refinement) to analyze crystal data. For triclinic systems (space group P1), parameters such as unit cell dimensions (a, b, c, α, β, γ) and refinement statistics (R values) are critical. Example data from : a = 7.35 Å, b = 8.30 Å, c = 14.22 Å, with R = 0.054. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .

Advanced Research Questions

Q. What strategies are effective for functionalizing the quinoxaline core to enhance bioactivity, and how are these modifications validated?

- Methodological Answer : Advanced functionalization includes introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) or heterocyclic substituents (e.g., thiophene). demonstrates that substituents at C2/C3 positions significantly influence pesticidal activity. For validation:

- Biological assays : Test herbicidal/fungicidal activity using protocols like protoporphyrinogen oxidase (PPO) inhibition ( ).

- Spectroscopic validation : Use -NMR (e.g., δ 2.85 ppm for methyl groups, ) and HRMS to confirm structural integrity .

Q. How can computational methods like molecular docking and DFT predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, docked compound 3f into PPO enzyme active sites, revealing binding energies and key residues.

- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. High HOMO energy in 3g ( ) correlates with fungicidal activity. Gaussian software with B3LYP/6-31G(d) basis sets is recommended .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations. Steps include:

- Comparative analysis : Replicate experiments under standardized conditions (e.g., Colletotrichum species in vs. antimicrobial tests in ).

- Meta-analysis : Aggregate data from multiple studies (e.g., ’s IC values vs. ’s MICs) to identify trends.

- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., phenoxymethyl vs. octylsulfanyl in ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.